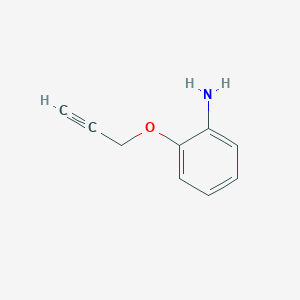

2-(Prop-2-yn-1-yloxy)aniline

Descripción general

Descripción

2-(Prop-2-yn-1-yloxy)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is an aromatic amine, and its derivatives are widely used in the chemical industry for the synthesis of polymers, dyes, pharmaceuticals, and other organic compounds. The prop-2-yn-1-yloxy substituent indicates the presence of a propargyl ether group attached to the aniline, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through various methods. For instance, the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines has been developed using visible light and molecular oxygen without the need for an external photosensitizer, yielding formamides in good yields under mild conditions . Additionally, palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline with aryl iodides have been used to synthesize 2-arylmethylindoles, demonstrating the versatility of the propargyl aniline derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-cyano-N-prop-2-ynyl-aniline, has been studied, revealing that the propynyl group does not form the expected dominant intermolecular interaction but only a very long and distorted contact to the cyano acceptor . This suggests that the propargyl ether group in this compound may also influence the molecule's intermolecular interactions and crystal structure.

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives is significantly influenced by substituents on the aromatic ring or the nitrogen atom. For example, the presence of a propargyl group can facilitate the formation of indoles through palladium-catalyzed reactions . Moreover, the introduction of substituents can also direct the site of C-H bond amination, as seen with 2-(pyridin-2-yl)aniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are greatly affected by their substituents. For instance, the introduction of a substituent into the aniline aromatic ring can significantly improve solubility in organic solvents, affect the morphology of polymers derived from these compounds, and alter their electrochemical properties . The electrical conductivity and band gap of these materials can also be tuned by varying the concentration of the substituted aniline in the copolymer mixture .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study focused on synthesizing (prop-2-ynyloxy) benzene and its derivatives, including variations with aniline, found that these compounds can be synthesized with good yields. Specifically, 2-(prop-2-yn-1-yloxy)aniline was synthesized using propargyl bromide, K2CO3, and acetone. The study also evaluated antibacterial, antiurease, and NO scavenging activities of the synthesized compounds, revealing potential antiurease and antibacterial effects (Batool et al., 2014).

Chemical Oxidative Copolymerization

Another research explored the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, leading to water-soluble and self-doped polyaniline derivatives. This process involved using aniline derivatives and ammonium persulfate in an H2SO4 acidic medium. The resultant copolymers exhibited altered electrical conductivities and enhanced water solubility, indicating the utility of this compound in polymer synthesis (Prévost et al., 1999).

Visible-Light-Induced Oxidative Formylation

A 2017 study demonstrated the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen, without external photosensitizers. This method offers an efficient pathway to form corresponding formamides, with the starting material and product acting as photosensitizers. This research contributes to the understanding of photochemical reactions involving this compound derivatives (Ji et al., 2017).

Mecanismo De Acción

Target of Action

It is known that propargylic amines and related structures, such as 2-(prop-2-yn-1-yloxy)aniline, have been used for the transition metal mediated construction of aromatic nitrogen heterocycles .

Mode of Action

The mode of action of this compound involves its interaction with its targets to induce changes. For instance, in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives, this compound is used. The process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of aromatic nitrogen heterocycles. The compound is involved in the intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology . These reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role in the synthesis of aromatic nitrogen heterocycles . The compound is used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions involving this compound can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . The compound is a liquid at room temperature , which may also influence its action and stability.

Safety and Hazards

The safety information for 2-(Prop-2-yn-1-yloxy)aniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Direcciones Futuras

The future directions for 2-(Prop-2-yn-1-yloxy)aniline could involve further exploration of its reactivity and potential applications. For instance, the visible-light-induced oxidative formylation reaction could be further optimized and applied to the synthesis of other compounds . Additionally, the compound’s potential antiurease and antibacterial effects could be investigated .

Propiedades

IUPAC Name |

2-prop-2-ynoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGLRUYXGNMDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444601 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52536-39-7 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

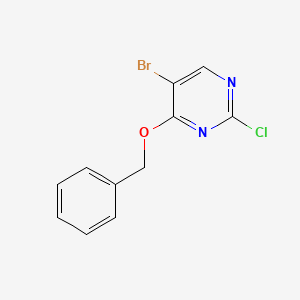

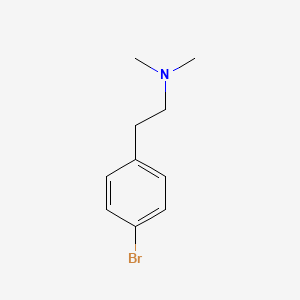

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.